Cinnamyl pieprazine hydrochloride

Description

BenchChem offers high-quality Cinnamyl pieprazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cinnamyl pieprazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

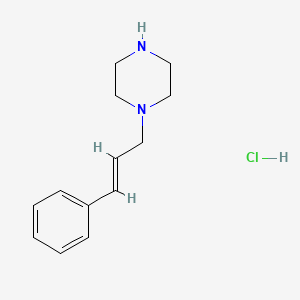

Structure

3D Structure of Parent

Properties

CAS No. |

163596-56-3 |

|---|---|

Molecular Formula |

C13H19ClN2 |

Molecular Weight |

238.75 g/mol |

IUPAC Name |

1-(3-phenylprop-2-enyl)piperazine;hydrochloride |

InChI |

InChI=1S/C13H18N2.ClH/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15;/h1-7,14H,8-12H2;1H |

InChI Key |

UMFBQHJNONURJF-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)CC=CC2=CC=CC=C2.Cl |

Canonical SMILES |

C1CN(CCN1)CC=CC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Cinnamyl Piperazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl piperazine hydrochloride is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), an enzyme implicated in various inflammatory and allergic responses. This technical guide provides an in-depth overview of the basic properties of cinnamyl piperazine hydrochloride, including its physicochemical characteristics, synthesis, and analytical methods. Furthermore, it elucidates its mechanism of action by detailing the H-PGDS signaling pathway and the consequences of its inhibition. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

Cinnamyl piperazine hydrochloride is a white to off-white solid.[1] Its fundamental physicochemical properties are summarized in the table below, providing a quantitative basis for its handling and formulation.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉ClN₂ | [2] |

| Molecular Weight | 238.76 g/mol | [1] |

| CAS Number | 163596-56-3 | [2] |

| Melting Point | 274 - 276 °C | [2] |

| Boiling Point | 402 °C at 760 mmHg | [2] |

| Flash Point | 196.9 °C | [2] |

| LogP | 2.67370 | [2] |

| Solubility | DMSO (Slightly), Methanol (Very Slightly) | [1] |

Synthesis and Analysis

Synthesis of N-Cinnamyl Piperazine (Free Base)

A common method for the synthesis of the free base, N-cinnamyl piperazine, involves the reaction of piperazine with cinnamyl chloride. The hydrochloride salt can then be prepared by treating the free base with hydrochloric acid.

Experimental Protocol:

-

Dissolve a molar excess of absolute piperazine (e.g., 2.5 moles) in isopropanol (1 liter).

-

Gradually add cinnamyl chloride (0.5 moles) dropwise to the solution at room temperature.

-

After the addition is complete, heat the reaction mixture to 70°C for 3 hours with stirring.[3]

-

Remove the solvent by distillation.

-

Dissolve the residue in chloroform (500 ml) and wash successively with a sodium hydroxide solution and water.

-

Dry the organic layer over anhydrous potassium carbonate and filter.

-

Remove the chloroform by vacuum distillation.[3]

-

The crude N-cinnamyl piperazine can be purified by distillation or recrystallization from n-hexane.[3]

To obtain the hydrochloride salt, the purified N-cinnamyl piperazine base is dissolved in a suitable solvent like acetone and treated with hydrochloric acid. The resulting precipitate of cinnamyl piperazine hydrochloride can be collected by filtration and recrystallized.

Analytical Methods

The analysis of cinnamyl piperazine hydrochloride can be performed using various chromatographic techniques. Due to the lack of a strong chromophore in the piperazine moiety, derivatization is often employed for UV-based detection methods.

High-Performance Liquid Chromatography (HPLC-UV):

A validated HPLC-UV method for the determination of piperazine, which can be adapted for cinnamyl piperazine, involves pre-column derivatization.

-

Derivatizing Agent: 4-chloro-7-nitrobenzofuran (NBD-Cl) can be used to form a stable, UV-active derivative.[4]

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.

-

Detection: The derivative can be detected at a wavelength of 340 nm.[4]

-

Quantification: The method can be validated for linearity, accuracy, precision, and limits of detection and quantification.[4]

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful technique for the analysis of piperazine derivatives.

-

Sample Preparation: Simple solvent extraction is often sufficient.

-

Column: A non-polar or medium-polarity capillary column is typically used.

-

Carrier Gas: Helium is commonly used.

-

Detection: Mass spectrometry provides high selectivity and sensitivity for identification and quantification.

Mechanism of Action and Signaling Pathway

Cinnamyl piperazine hydrochloride is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS).[5] H-PGDS is a key enzyme in the biosynthesis of prostaglandin D₂ (PGD₂), a pro-inflammatory mediator.

The H-PGDS Signaling Pathway

H-PGDS catalyzes the isomerization of prostaglandin H₂ (PGH₂) to PGD₂.[2] PGD₂ then exerts its biological effects by binding to two G-protein coupled receptors: the DP1 receptor and the CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) receptor, also known as the DP2 receptor.

The inhibition of H-PGDS by cinnamyl piperazine hydrochloride leads to a reduction in the production of PGD₂, thereby attenuating its downstream inflammatory effects.

Caption: H-PGDS signaling pathway and the inhibitory action of Cinnamyl Piperazine HCl.

Biological Consequences of H-PGDS Inhibition

PGD₂ is a key mediator in allergic diseases such as asthma and allergic rhinitis. It is involved in the recruitment of inflammatory cells, including eosinophils, basophils, and Th2 lymphocytes. By inhibiting H-PGDS, cinnamyl piperazine hydrochloride can potentially mitigate the inflammatory cascade associated with these conditions.

Experimental Workflows

The following diagram illustrates a typical workflow for the synthesis and analysis of cinnamyl piperazine hydrochloride.

Caption: General workflow for the synthesis and analysis of Cinnamyl Piperazine HCl.

Conclusion

Cinnamyl piperazine hydrochloride is a compound of significant interest due to its targeted inhibition of H-PGDS. This guide has provided a detailed overview of its fundamental properties, synthesis, and analytical methodologies, as well as its mechanism of action within the H-PGDS signaling pathway. The information presented herein is intended to support further research and development of this and related compounds for potential therapeutic applications in inflammatory and allergic diseases.

References

- 1. 163596-56-3 CAS MSDS (CINNAMYL PIEPRAZINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. jocpr.com [jocpr.com]

- 5. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Cinnamylpiperazine Hydrochloride: A Technical Overview of its Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamylpiperazine hydrochloride is a derivative of piperazine featuring a cinnamyl group attached to one of the nitrogen atoms. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The cinnamylpiperazine core, in particular, has been identified as a crucial motif in compounds targeting the central nervous system (CNS), as well as those with anti-inflammatory and analgesic properties[1][2]. This technical guide provides a detailed overview of the chemical structure, synthesis, and known biological activities of cinnamylpiperazine hydrochloride, intended to serve as a resource for professionals in drug discovery and development.

Chemical Structure and Properties

Cinnamylpiperazine hydrochloride is the hydrochloride salt of 1-cinnamylpiperazine. The core structure consists of a piperazine ring N-substituted with a (E)-3-phenylprop-2-enyl (cinnamyl) group. The hydrochloride salt form enhances its solubility and stability for pharmaceutical applications.

Chemical Structure:

-

IUPAC Name: 1-[(E)-3-phenylprop-2-enyl]piperazine,hydrochloride

-

Molecular Formula: C₁₃H₁₉ClN₂[3]

-

CAS Number: 163596-56-3[3]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Cinnamylpiperazine Hydrochloride and its Free Base

| Property | Cinnamylpiperazine Hydrochloride | N-Cinnamylpiperazine (Free Base) | Reference(s) |

|---|---|---|---|

| Molecular Weight | 238.76 g/mol | 202.30 g/mol | [4] |

| Melting Point | >200°C (decomposition) or 274-276°C | 31-33°C | [3][5][6] |

| Boiling Point | 402°C at 760 mmHg | 162-165°C at 4 mmHg | [5][6] |

| Appearance | White to Off-White Solid | Crystalline Solid | [3] |

| Solubility | DMSO (Slightly), Methanol (Very Slightly) | - |[3] |

Synthesis of Cinnamylpiperazine Hydrochloride

The synthesis of cinnamylpiperazine hydrochloride is typically achieved in a two-step process: first, the synthesis of the free base, N-cinnamylpiperazine, followed by its conversion to the hydrochloride salt.

Synthesis of N-Cinnamylpiperazine (Free Base)

A common and direct method for synthesizing N-cinnamylpiperazine involves the nucleophilic substitution reaction between cinnamyl chloride and an excess of piperazine.[7] The use of excess piperazine is crucial to minimize the formation of the di-substituted by-product.

A detailed experimental protocol is adapted from established procedures.[5][6]

-

Reaction Setup: Dissolve absolute piperazine (2.5 moles) in isopropanol (1 liter) in a suitable reaction flask.

-

Addition of Reagent: Add cinnamyl chloride (0.5 moles) dropwise to the piperazine solution at room temperature.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to 70°C and maintain for 3 hours with stirring.[5]

-

Work-up and Isolation:

-

Distill the isopropanol to remove the solvent.

-

Dissolve the resulting residue in chloroform (500 ml).

-

Wash the chloroform solution with a sodium hydroxide solution and then with water.

-

Dry the organic layer over anhydrous potassium carbonate and filter.

-

Remove the chloroform by vacuum distillation.

-

-

Purification:

Table 2: Summary of Synthesis Data for N-Cinnamylpiperazine

| Parameter | Value | Reference(s) |

|---|---|---|

| Piperazine (molar eq.) | 5 | [5] |

| Cinnamyl Chloride (molar eq.) | 1 | [5] |

| Solvent | Isopropanol | [5] |

| Reaction Temperature | 70°C | [5] |

| Reaction Time | 3 hours | [5] |

| Reported Yield | 56% |[5][6] |

Conversion to Cinnamylpiperazine Hydrochloride

The free base is converted to its hydrochloride salt to improve its handling and solubility properties.

-

Dissolve the purified N-cinnamylpiperazine in a suitable solvent such as acetone or ethanol.[7]

-

Treat the solution with hydrochloric acid (e.g., as a solution in isopropanol or ethereal HCl) until precipitation is complete.

-

Isolate the resulting precipitate by filtration.

-

Wash the solid with a cold solvent (e.g., acetone) and dry under vacuum to yield cinnamylpiperazine hydrochloride.

Pharmacological Activity and Signaling Pathways

Cinnamylpiperazine derivatives have been investigated for various pharmacological activities. Depending on the specific substitutions, they can act on different biological targets.

Inhibition of Hematopoietic Prostaglandin D Synthase (H-PGDS)

Certain cinnamylpiperazine analogs have been identified as highly potent and selective inhibitors of hematopoietic prostaglandin D synthase (H-PGDS). One such compound, designated HPGDS inhibitor 2, demonstrates an IC₅₀ of 9.9 nM.[8] H-PGDS is a key enzyme in the biosynthesis of prostaglandin D₂ (PGD₂), a critical mediator in allergic inflammation.[9] By inhibiting H-PGDS, these compounds can reduce the production of PGD₂, making them attractive candidates for treating allergic diseases like asthma and rhinitis.[9]

The signaling pathway involves the conversion of arachidonic acid to PGH₂ by cyclooxygenase (COX) enzymes. H-PGDS then catalyzes the isomerization of PGH₂ to PGD₂.[9] Inhibition of H-PGDS blocks this final step.

µ-Opioid Receptor (MOR) Activity

The cinnamylpiperazine scaffold is also a primary structural component in a class of novel synthetic opioids.[10][11] These compounds, such as AP-237 and AP-238, are known to act as agonists at the µ-opioid receptor (MOR).[10][12] Their activity at the MOR is responsible for their analgesic effects, but also their potential for abuse.[13] Studies have shown that while some of these derivatives are potent, their efficacy can be substantially less than that of fentanyl.[10][12] For example, in a β-arrestin 2 recruitment assay, the MOR activation potential of studied cinnamylpiperazines was found to be lower than fentanyl.[10][11]

Conclusion

Cinnamylpiperazine hydrochloride is a versatile chemical entity whose core structure is amenable to synthetic modification, leading to compounds with diverse pharmacological profiles. The straightforward synthesis allows for the generation of derivatives that can be screened for various biological activities. Its demonstrated role as a scaffold for potent H-PGDS inhibitors and µ-opioid receptor agonists highlights its significance in drug discovery. This guide provides foundational technical information to aid researchers and scientists in the exploration and development of novel therapeutics based on the cinnamylpiperazine motif.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. 163596-56-3 CAS MSDS (CINNAMYL PIEPRAZINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 1-Cinnamylpiperazine | C13H18N2 | CID 726896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. US4001223A - Adamantane-piperazine derivatives - Google Patents [patents.google.com]

- 7. US3573291A - Cinnamylpiperazine preparations - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - ProQuest [proquest.com]

- 12. researchgate.net [researchgate.net]

- 13. go.drugbank.com [go.drugbank.com]

Cinnamyl piperazine hydrochloride mechanism of action

An In-depth Technical Guide on the Core Mechanisms of Action of Cinnamyl Piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cinnamyl piperazine scaffold is a versatile pharmacophore that has given rise to a diverse range of compounds with varied and potent biological activities. This technical guide elucidates the core mechanisms of action for distinct classes of cinnamyl piperazine derivatives, providing a comprehensive overview for researchers and drug development professionals. The activities of these compounds span from central nervous system targets, such as opioid and dopamine receptors, to enzymatic inhibition and induction of apoptosis. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

µ-Opioid Receptor Agonism

A prominent class of cinnamyl piperazine derivatives has emerged as novel synthetic opioids, exerting their effects primarily through the activation of the µ-opioid receptor (MOR). These compounds are structurally distinct from fentanyl and its analogues, featuring a piperazine core and a cinnamyl moiety.[1][2]

Mechanism of Action

Cinnamyl piperazine synthetic opioids act as agonists at the µ-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, they initiate a downstream signaling cascade that leads to analgesic and euphoric effects, but also respiratory depression and other adverse effects characteristic of opioids. A key step in this signaling is the recruitment of β-arrestin 2 (βarr2) to the activated receptor.

Quantitative Data: In Vitro MOR Activation

The potency and efficacy of several cinnamyl piperazine synthetic opioids have been characterized using β-arrestin 2 recruitment assays, with hydromorphone and fentanyl used as reference compounds.[1]

| Compound | EC₅₀ (nM) | Eₘₐₓ (relative to hydromorphone) |

| AP-238 | 248 | Not specified |

| 2-Methyl AP-237 | Not specified | 125% |

| AP-237 | Not specified | Not specified |

| para-Methyl AP-237 | Not specified | Not specified |

| Fentanyl | Significantly lower than cinnamylpiperazines | Significantly higher than cinnamylpiperazines |

Note: Lower EC₅₀ values indicate higher potency. Eₘₐₓ represents the maximum efficacy of the compound.

Experimental Protocol: β-arrestin 2 Recruitment Assay

This assay quantifies the activation of the µ-opioid receptor by measuring the recruitment of β-arrestin 2, a protein involved in receptor desensitization and signaling.

-

Cell Culture: A stable cell line co-expressing the human µ-opioid receptor (hMOR) and a β-arrestin 2 fusion protein (e.g., β-arrestin-enzyme fragment complementation system) is cultured under standard conditions.

-

Compound Preparation: Cinnamyl piperazine derivatives and reference opioids are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Assay Procedure:

-

Cells are seeded into microplates and incubated.

-

The test compounds are added to the cells.

-

Following an incubation period, the substrate for the enzyme fragment complementation system is added.

-

The resulting signal (e.g., luminescence or fluorescence) is measured using a plate reader.

-

-

Data Analysis: The signal intensity is plotted against the compound concentration. A dose-response curve is generated, from which the EC₅₀ (the concentration that elicits 50% of the maximal response) and Eₘₐₓ (the maximal response relative to a reference agonist) are calculated.

Signaling Pathway Diagram

Caption: µ-Opioid receptor signaling cascade initiated by cinnamyl piperazine agonists.

Dopamine and Serotonin Receptor Modulation

Certain derivatives, specifically 1-cinnamyl-4-(2-methoxyphenyl)piperazines, have been identified as ligands for dopamine and serotonin receptors, suggesting their potential as atypical antipsychotics.[3][4]

Mechanism of Action

These compounds exhibit high affinity for the dopamine D₂ receptor and lower to moderate affinity for the serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors.[3] The binding to these receptors is thought to occur through interactions between the protonated piperazine nitrogen and aspartate residues in the receptor, as well as hydrogen bonding and aromatic interactions with other residues.[3][4]

Quantitative Data: Receptor Binding Affinities

Radioligand binding assays have been used to determine the affinity of these compounds for various receptors.

| Compound Class | D₂ Receptor Affinity | 5-HT₁ₐ Receptor Affinity | 5-HT₂ₐ Receptor Affinity | α₁-Adrenergic Receptor Affinity |

| 1-cinnamyl-4-(2-methoxyphenyl)piperazines | High | Low to Moderate | Low to Moderate | Variable |

Note: Specific Ki or IC₅₀ values were not provided in the summarized search results, but the relative affinities were described.

Experimental Protocol: Radioligand Binding Assay

This method is used to determine the affinity of a test compound for a specific receptor.

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., D₂, 5-HT₁ₐ) are prepared from cell cultures or animal tissues.

-

Radioligand Selection: A specific radiolabeled ligand (e.g., [³H]spiperone for D₂ receptors) with high affinity for the target receptor is chosen.

-

Assay Procedure:

-

A constant concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (cinnamyl piperazine derivative).

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration.

-

-

Data Analysis: The radioactivity of the filters (representing bound ligand) is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated from the IC₅₀ value.

Logical Relationship Diagram

Caption: Receptor binding profile of 1-cinnamyl-4-(2-methoxyphenyl)piperazines.

Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibition

A specific cinnamyl piperazine hydrochloride, identified as HPGDS inhibitor 2 (GSK-2894631A), has been shown to be a potent and selective inhibitor of hematopoietic prostaglandin D synthase.

Mechanism of Action

This compound acts by inhibiting the H-PGDS enzyme, which is responsible for the production of prostaglandin D₂ (PGD₂). PGD₂ is a key mediator in allergic and inflammatory responses. By inhibiting H-PGDS, this cinnamyl piperazine derivative can reduce the levels of PGD₂ and thereby mitigate its pro-inflammatory effects.

Quantitative Data: Enzyme Inhibition

| Compound | Target | IC₅₀ (nM) |

| HPGDS inhibitor 2 | H-PGDS | 9.9 |

Note: The IC₅₀ is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Experimental Protocol: H-PGDS Inhibition Assay

The inhibitory activity of the compound on H-PGDS is typically determined using an in vitro enzymatic assay.

-

Enzyme and Substrate Preparation: Recombinant human H-PGDS and its substrate, PGH₂, are prepared.

-

Assay Procedure:

-

The inhibitor (cinnamyl piperazine hydrochloride) at various concentrations is pre-incubated with the H-PGDS enzyme in a suitable buffer.

-

The enzymatic reaction is initiated by the addition of the substrate, PGH₂.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is terminated, and the amount of PGD₂ produced is quantified.

-

-

Quantification of PGD₂: The concentration of PGD₂ can be measured using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow Diagram

Caption: Workflow for determining the IC₅₀ of an H-PGDS inhibitor.

Induction of Apoptosis in Cancer Cells

Some piperazine-containing compounds have demonstrated pro-apoptotic properties in cancer cells. One such compound, referred to as PCC, has been shown to induce apoptosis in human liver cancer cells through multiple pathways.[5]

Mechanism of Action

PCC induces programmed cell death by simultaneously activating both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5] This dual activation leads to the release of cytochrome c from the mitochondria and the activation of initiator caspases (caspase-8 and caspase-9), which in turn activate executioner caspases, leading to cell death.

Quantitative Data: Caspase Activation

| Cell Line | Caspase-9 Activation (fold increase) | Caspase-8 Activation (fold increase) |

| Liver Cancer Cells | 4.8 - 5.0 | ~5.0 |

Experimental Protocol: Caspase Activity Assay

Caspase activation is a hallmark of apoptosis and can be quantified using colorimetric or fluorometric assays.

-

Cell Treatment: Liver cancer cells are cultured and treated with the cinnamyl piperazine compound (PCC) at various concentrations for a specific duration.

-

Cell Lysis: The cells are harvested and lysed to release the cellular contents, including caspases.

-

Assay Procedure:

-

The cell lysate is incubated with a specific caspase substrate that is conjugated to a chromophore or fluorophore (e.g., Ac-LEHD-pNA for caspase-9).

-

Activated caspases in the lysate cleave the substrate, releasing the reporter molecule.

-

-

Data Measurement: The absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) is measured using a plate reader.

-

Data Analysis: The signal intensity is proportional to the caspase activity. The fold increase in caspase activity in treated cells is calculated relative to untreated control cells.

Apoptotic Signaling Pathway Diagram

Caption: Dual apoptotic pathways induced by a cinnamyl piperazine compound.

The cinnamyl piperazine core structure serves as a foundation for a wide array of pharmacologically active molecules. The mechanisms of action are highly dependent on the specific substitutions on the piperazine and cinnamyl moieties, leading to compounds that can function as µ-opioid receptor agonists, dopamine and serotonin receptor modulators, enzyme inhibitors, or inducers of apoptosis. This guide provides a detailed overview of these primary mechanisms, offering valuable insights for the continued research and development of novel therapeutics based on the cinnamyl piperazine scaffold.

References

- 1. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicological and Pharmacological Characterization of Novel Cinnamylpiperazine Synthetic Opioids in Humans and in Vitro Including 2-methyl AP-237 and AP-238 | Office of Justice Programs [ojp.gov]

- 3. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Cinnamyl Piperazine Scaffold: A Versatile Tool in Modern Pharmacological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cinnamyl piperazine motif, a key structural element in medicinal chemistry, has emerged as a versatile scaffold for the development of novel therapeutic agents targeting a wide array of biological systems. Its inherent structural features allow for diverse chemical modifications, leading to the synthesis of compounds with activities spanning the central nervous system (CNS), oncology, and infectious diseases. This guide provides a comprehensive overview of the research applications of cinnamyl piperazine hydrochloride and its derivatives, with a focus on their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Cinnamyl Piperazine Derivatives as Novel Synthetic Opioids

A significant area of research has focused on the development of cinnamyl piperazine derivatives as potent agonists of the µ-opioid receptor (MOR), representing a structurally distinct class of synthetic opioids. Compounds such as 2-methyl AP-237 and AP-238 have been identified and characterized for their potential analgesic properties, but also for their abuse potential.

Data Presentation: In Vitro µ-Opioid Receptor Activation

The µ-opioid receptor activation potential of several cinnamyl piperazine derivatives has been quantified using β-arrestin2 (βarr2) recruitment assays. The efficacy (Emax), relative to a standard agonist like hydromorphone, and the potency (EC50) are key parameters in determining their pharmacological profile.

| Compound | EC50 (nM) | Emax (%) (relative to hydromorphone) | Reference |

| 2-Methyl AP-237 | - | 125 | [1] |

| AP-238 | 248 | - | [1] |

| AP-237 | > 3000 | - | [2] |

| Fentanyl (for comparison) | - | > 2-Methyl AP-237 | [1] |

Note: A lower EC50 value indicates higher potency. Emax represents the maximum response a compound can produce.

Experimental Protocols: µ-Opioid Receptor (MOR) Activation Assay

β-Arrestin2 (βarr2) Recruitment Assay: This assay is a common method to determine the activation of G-protein coupled receptors, such as the MOR, by a ligand.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human µ-opioid receptor (hMOR) are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Assay Principle: The assay utilizes enzyme fragment complementation (e.g., PathHunter® assay). The hMOR is tagged with a small enzyme fragment, and β-arrestin2 is tagged with a larger, complementing enzyme fragment. Upon ligand binding and receptor activation, β-arrestin2 is recruited to the hMOR, bringing the two enzyme fragments together to form an active enzyme that generates a chemiluminescent signal.

-

Procedure:

-

Cells are seeded into 96-well or 384-well white, clear-bottom assay plates and incubated overnight.

-

The test compounds (cinnamyl piperazine derivatives) are serially diluted to various concentrations.

-

The culture medium is removed, and cells are incubated with the test compounds in a serum-free medium.

-

Detection reagents are added according to the manufacturer's protocol.

-

The plate is incubated at room temperature to allow for signal development.

-

Chemiluminescence is read using a plate reader.

-

-

Data Analysis: The raw data is normalized to the response of a reference agonist (e.g., DAMGO or hydromorphone). EC50 and Emax values are calculated using a non-linear regression analysis (e.g., four-parameter logistic curve).[1][2]

Signaling Pathway: MOR Activation and β-Arrestin2 Recruitment

Activation of the µ-opioid receptor by an agonist, such as a cinnamyl piperazine derivative, initiates a cascade of intracellular events. This includes the canonical G-protein signaling pathway, responsible for the analgesic effects, and the β-arrestin pathway, which is implicated in receptor desensitization, internalization, and some of the adverse side effects of opioids.[3][4]

Anticonvulsant Properties of Cinnamyl Piperazine Derivatives

Researchers have explored the potential of cinnamyl piperazine derivatives as anticonvulsant agents. Specifically, a series of 3,4,5-trimethoxycinnamic acid (TMCA) piperazine amide derivatives have been synthesized and evaluated for their ability to protect against seizures in preclinical models.

Data Presentation: Anticonvulsant Activity

The anticonvulsant efficacy of these compounds is typically assessed in rodent models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Protection against seizures is a key endpoint.

| Compound | MES Test (% Protection) | scPTZ Test (% Protection) | Reference |

| TMCA Piperazine Amide Derivatives (selected) | Exhibited significant protection | Exhibited significant protection | [5] |

Note: Specific quantitative data for individual compounds was not available in the reviewed sources.

Experimental Protocols: In Vivo Seizure Models

Maximal Electroshock (MES) Seizure Test: This model is used to identify compounds that prevent the spread of seizures.

-

Animals: Male ICR mice are commonly used.

-

Apparatus: An electroshock apparatus with corneal electrodes.

-

Procedure:

-

The test compound is administered to the mice (e.g., intraperitoneally or orally) at a specific time before the test.

-

A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes.

-

The mice are observed for the presence or absence of a tonic hindlimb extension seizure.

-

-

Endpoint: A compound is considered to have anticonvulsant activity if it prevents the tonic hindlimb extension in a significant percentage of the animals.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This model is used to identify compounds that can raise the seizure threshold.

-

Animals: Male ICR mice are typically used.

-

Procedure:

-

The test compound is administered to the mice.

-

After a predetermined time, a convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously.

-

The mice are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by rhythmic muscle contractions).

-

-

Endpoint: A compound is considered effective if it prevents the onset of clonic seizures.

Experimental Workflow: Anticonvulsant Screening

The screening process for new anticonvulsant cinnamyl piperazine derivatives typically follows a structured workflow, from synthesis to in vivo testing.

Cinnamyl Piperazine Derivatives in Neurodegenerative Disease Research

The multifactorial nature of neurodegenerative disorders like Alzheimer's disease has prompted the investigation of multi-target-directed ligands. Cinnamyl piperazine derivatives, particularly benzyl piperazine-based compounds, are being explored for their potential to simultaneously inhibit key pathological processes in Alzheimer's disease.

Data Presentation: Dual Inhibition of AChE and Aβ Aggregation

These compounds are designed to inhibit both acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine, and the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.

| Compound Class | Target 1 | Target 2 | In Vitro/In Silico Evidence | Reference |

| Benzyl Piperazine Derivatives | Acetylcholinesterase (AChE) | Amyloid-beta (Aβ) Aggregation | Molecular docking, molecular dynamics, in vitro inhibition assays | [5][6] |

Note: Specific IC50 values for dual inhibition by cinnamyl piperazine derivatives were not detailed in the provided search results, but the concept and approach are well-documented.

Experimental Protocols: Key In Vitro Assays for Alzheimer's Research

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method): This colorimetric assay is widely used to screen for AChE inhibitors.

-

Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

-

Procedure:

-

The reaction is typically performed in a 96-well plate.

-

AChE enzyme, the test compound (cinnamyl piperazine derivative), and DTNB are incubated together in a buffer solution.

-

The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.

-

The change in absorbance over time is measured using a microplate reader.

-

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme. IC50 values are determined from dose-response curves.

Amyloid-Beta (Aβ) Aggregation Assay (Thioflavin T Assay): This fluorescent assay is used to monitor the formation of Aβ fibrils.

-

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

-

Procedure:

-

Aβ peptide (typically Aβ42) is incubated in a suitable buffer to induce aggregation.

-

The test compound is co-incubated with the Aβ peptide.

-

At various time points, aliquots of the reaction mixture are taken, and ThT is added.

-

The fluorescence intensity is measured using a fluorometer with excitation and emission wavelengths around 440 nm and 480 nm, respectively.

-

-

Data Analysis: The inhibition of Aβ aggregation is determined by the reduction in ThT fluorescence in the presence of the test compound compared to the control (Aβ alone).

Logical Relationship: Dual-Target Inhibition for Alzheimer's Disease

The therapeutic strategy behind these dual-target inhibitors is to address both the symptomatic (cholinergic deficit) and pathological (Aβ aggregation) aspects of Alzheimer's disease with a single molecule.

Anticancer Potential of Cinnamyl Piperazine Derivatives

The cinnamyl piperazine scaffold has also been utilized in the design of novel anticancer agents. For example, (Z)-1-benzhydryl-4-cinnamylpiperazine derivatives have demonstrated cytotoxic activity against various cancer cell lines.

Data Presentation: In Vitro Cytotoxicity

The anticancer potential of these compounds is often evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxic potency.

| Compound | Cell Line | IC50 (µM) | Reference |

| 9i (cis-flunarizine) | HeLa (Human Cervical Cancer) | 13.23 ± 3.51 | [7] |

| BV-2 (Murine Microglial) | 23.1 ± 4.12 | [7] |

Experimental Protocols: In Vitro Cytotoxicity and Apoptosis Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Procedure:

-

Cancer cells (e.g., HeLa, BV-2) are seeded in a 96-well plate and allowed to attach overnight.

-

The cells are treated with various concentrations of the cinnamyl piperazine derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT solution is added to each well, and the plate is incubated for a few hours to allow formazan crystal formation.

-

A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of around 570 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined from the dose-response curves.[7]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay measures the release of LDH from damaged cells as an indicator of cytotoxicity.

-

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

-

Procedure:

-

Cells are cultured and treated with the test compound as in the MTT assay.

-

A sample of the cell culture supernatant is collected.

-

The supernatant is incubated with the LDH assay reaction mixture.

-

The absorbance is measured at approximately 490 nm.

-

-

Data Analysis: The amount of LDH release is proportional to the number of lysed cells.

Signaling Pathway: Induction of Apoptosis

Some piperazine derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of a cascade of caspases, which are proteases that execute programmed cell death.

Conclusion

The cinnamyl piperazine scaffold is a privileged structure in medicinal chemistry, providing a foundation for the development of a diverse range of pharmacologically active compounds. Research into cinnamyl piperazine hydrochloride and its derivatives has yielded promising candidates for the treatment of pain, epilepsy, neurodegenerative diseases, and cancer. The continued exploration of this chemical space, guided by the detailed experimental protocols and a deeper understanding of the underlying signaling pathways outlined in this guide, holds significant promise for the discovery of novel and effective therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. iasp-pain.org [iasp-pain.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. β-Arrestin 2 and ERK1/2 Are Important Mediators Engaged in Close Cooperation between TRPV1 and µ-Opioid Receptors in the Plasma Membrane [mdpi.com]

The Multifaceted Biological Activities of Cinnamyl Piperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cinnamyl piperazine scaffold is a privileged structural motif in medicinal chemistry, demonstrating a remarkable diversity of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of cinnamyl piperazine derivatives, with a focus on their potential as therapeutic agents. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Synthesis of Cinnamyl Piperazine Derivatives

A general and versatile method for the synthesis of 1-cinnamyl-4-substituted piperazine derivatives involves the nucleophilic substitution reaction between a substituted piperazine and a cinnamyl halide, such as cinnamyl chloride or bromide. The reaction is typically carried out in an organic solvent in the presence of a base to neutralize the hydrohalic acid formed.

A schematic for this synthesis is presented below:

Pharmacological profile of cinnamyl piperazine hydrochloride

An In-Depth Technical Guide on the Pharmacological Profile of Cinnamyl Piperazine and its Derivatives

Introduction

Cinnamyl piperazine and its derivatives represent a versatile class of chemical compounds with a wide spectrum of pharmacological activities. The core structure, consisting of a piperazine ring linked to a cinnamyl group, serves as a scaffold for the development of agents targeting various biological systems. This guide provides a comprehensive overview of the pharmacological profile of cinnamyl piperazine analogues, summarizing quantitative data, detailing experimental methodologies, and visualizing key mechanisms of action. The cinnamyl piperazine motif is a crucial element in drugs targeting various biological targets, with research demonstrating activities in the central nervous system (CNS), as well as antitumor, antiviral, anti-inflammatory, and antimicrobial properties[1]. 1-Cinnamylpiperazine is also a known human metabolite of the antihistamine and anti-motion sickness drug, cinnarizine[2].

Core Pharmacological Activities

The pharmacological effects of cinnamyl piperazine derivatives are diverse, primarily centering on interactions with G-protein coupled receptors (GPCRs) and enzymes within the central nervous system.

Central Nervous System (CNS) Activity

Dopamine and Serotonin Receptor Modulation:

A significant area of investigation for cinnamyl piperazine derivatives has been their potential as atypical antipsychotics. This activity is primarily based on their interaction with dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors[3]. Studies on various derivatives of 1-cinnamyl-4-(2-methoxyphenyl)piperazine have shown high affinity for the D2 receptor, with low to moderate affinity for 5-HT1A and 5-HT2A receptors[3][4]. The affinity for the α1-adrenergic receptor has been shown to be variable among different derivatives[3].

µ-Opioid Receptor Agonism:

A distinct class of cinnamyl piperazine derivatives has emerged as novel synthetic opioids. Compounds such as 2-methyl AP-237 and AP-238 are known for their µ-opioid receptor (MOR) activation potential[5][6]. Toxicological reports have confirmed the presence of these compounds in postmortem cases, with 2-methyl AP-237 concentrations ranging from 820 to 5800 ng/mL and AP-238 concentrations of 87 and 120 ng/mL in two cases[5]. While these compounds are potent, their in vitro MOR activation potential is generally lower than that of fentanyl[5][6].

Monoamine Oxidase B (MAO-B) Inhibition:

Fluorinated cinnamyl piperazine derivatives have been synthesized and evaluated as potential ligands for monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine. While the synthesized compounds did show some interaction with MAO-B, their binding affinity was not sufficient for them to be considered viable positron emission tomography (PET) imaging agents[7].

Enzyme Inhibition

Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibition:

One specific salt, cinnamyl piperazine hydrochloride, has been identified as a highly potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), with a reported IC50 of 9.9 nM[8]. H-PGDS is a key enzyme in the production of prostaglandin D2, a mediator of allergic and inflammatory responses.

Other Potential Therapeutic Areas

The versatile cinnamyl piperazine scaffold has been explored for a range of other therapeutic applications, including:

-

Anticonvulsant activity [1]

-

Anticancer (pro-apoptotic) effects [9]

-

Anti-inflammatory properties [10]

-

Antimicrobial effects [1]

-

Dipeptidyl peptidase-IV (DPP-IV) inhibition for diabetes [11]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data available for various cinnamyl piperazine derivatives.

| Compound/Derivative Class | Target | Assay Type | Parameter | Value | Reference(s) |

| Cinnamyl piperazine hydrochloride (HPGDS inhibitor 2) | Hematopoietic Prostaglandin D Synthase (H-PGDS) | Enzyme Inhibition Assay | IC50 | 9.9 nM | [8] |

| 1-Cinnamyl-4-(2-methoxyphenyl)piperazines | Dopamine D2 Receptor | Radioligand Binding Assay | Affinity | High | [3][4] |

| 1-Cinnamyl-4-(2-methoxyphenyl)piperazines | Serotonin 5-HT1A Receptor | Radioligand Binding Assay | Affinity | Low to Moderate | [3][4] |

| 1-Cinnamyl-4-(2-methoxyphenyl)piperazines | Serotonin 5-HT2A Receptor | Radioligand Binding Assay | Affinity | Low to Moderate | [3][4] |

| AP-238 | µ-Opioid Receptor (MOR) | β-arrestin 2 Recruitment | EC50 | 248 nM | [5][6] |

| 2-Methyl AP-237 | µ-Opioid Receptor (MOR) | β-arrestin 2 Recruitment | Emax | 125% (relative to hydromorphone) | [5][6] |

| Fluorinated Cinnamylpiperazines | Monoamine Oxidase B (MAO-B) | Competitive Radioligand Binding | Affinity | Insufficient for PET imaging | [7] |

Mechanism of Action and Signaling Pathways

The diverse pharmacological effects of cinnamyl piperazine derivatives are a result of their interaction with multiple signaling pathways.

Postulated Signaling at a Central Synapse (Dopamine/Serotonin)

Derivatives targeting D2 and 5-HT1A/2A receptors likely modulate downstream signaling cascades involving adenylyl cyclase and phospholipase C. Docking analyses suggest that the protonated N1 atom of the piperazine ring interacts with aspartate residues in the receptor binding pocket, while other parts of the molecule may form hydrogen bonds with residues like threonine, serine, and histidine[3].

References

- 1. researchgate.net [researchgate.net]

- 2. 1-Cinnamylpiperazine | C13H18N2 | CID 726896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cinnamyl piperazine hydrochloride | CAS#:2101626-26-8 | Chemsrc [chemsrc.com]

- 9. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jddtonline.info [jddtonline.info]

- 11. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Cinnamyl piperazine hydrochloride and its role in API synthesis

An In-depth Technical Guide to Cinnamyl Piperazine Hydrochloride in Active Pharmaceutical Ingredient (API) Synthesis

Introduction

The cinnamyl piperazine motif is a significant structural scaffold in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic applications. Its presence is crucial in drugs targeting a wide array of biological systems, leading to activities related to the central nervous system (CNS), as well as antitumor, antiviral, anti-inflammatory, and antimicrobial effects[1]. Cinnamyl piperazine hydrochloride, the salt form, often enhances the solubility and stability of the parent compound, making it more suitable for pharmaceutical formulations.

This technical guide provides a comprehensive overview of the synthesis, role, and applications of cinnamyl piperazine derivatives in the development of Active Pharmaceutical Ingredients (APIs). It is intended for researchers, chemists, and professionals in the field of drug discovery and development.

The Role of the Cinnamyl Piperazine Scaffold in API Synthesis

The cinnamyl piperazine structure is a privileged scaffold in drug design due to its versatile binding capabilities and synthetic tractability. It generally consists of a piperazine ring N-substituted with a cinnamyl group. The second nitrogen atom of the piperazine ring provides a convenient point for chemical modification, allowing for the introduction of various substituents to modulate the compound's pharmacological profile.

This scaffold is a key component in:

-

Multi-Target-Directed Ligands (MTDLs) : Researchers have utilized the cinnamyl piperazine core to design MTDLs for complex diseases like Alzheimer's, targeting multiple pathological factors simultaneously[1].

-

Novel Opioids : A class of synthetic opioids, distinct from fentanyl, is based on the cinnamyl piperazine structure. AP-237 (1-butyryl-4-cinnamylpiperazine) is a primary example, developed for pain management[2][3].

-

Receptor Ligands : Derivatives have been synthesized and evaluated for their binding affinities to various receptors, including dopamine (D2), serotonin (5-HT1A), and monoamine oxidase B (MAO-B)[4][5].

-

Anticancer Agents : Certain piperazine derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, highlighting their potential in oncology[6].

General Synthesis Strategies

The synthesis of cinnamyl piperazine derivatives typically involves a multi-step process. A common approach begins with the preparation of cinnamyl chloride, followed by its reaction with piperazine or a mono-substituted piperazine derivative. The final hydrochloride salt is then prepared by treating the cinnamyl piperazine base with hydrochloric acid.

A generalized workflow for this synthesis is outlined below.

Caption: Generalized workflow for Cinnamyl Piperazine HCl synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of Cinnamylpiperazine from Cinnamyl Chloride

This protocol is adapted from a method for preparing the core cinnamylpiperazine intermediate[7].

Step 1: Preparation of Cinnamyl Chloride

-

To a reaction vessel, add hydrochloric acid and formaldehyde.

-

Begin stirring and add styrene.

-

Slowly heat the mixture to a temperature between 80°C and 105°C.

-

Continue stirring for the duration of the reaction to yield cinnamyl chloride.

Step 2: Preparation of Cinnamylpiperazine

-

In a separate reaction vessel, add ethanol and, while stirring, add anhydrous piperazine.

-

Heat the mixture to a range of 60°C to 80°C and incubate for 30 minutes.

-

Add the cinnamyl chloride prepared in Step 1 to the vessel.

-

Continue stirring for 1 hour to complete the reaction, forming cinnamylpiperazine.

Protocol 2: Synthesis of 1-Cinnamyl-4-(substituted)-piperazine Dihydrochloride

This protocol is based on examples provided in U.S. Patent 3,573,291A for creating derivatives[8].

-

Dissolve 0.1 mol of cinnamylpiperazine in an appropriate solvent (e.g., 100 ml of methanol or acetone).

-

Add 0.1 mol of the desired reactant (e.g., methyl styrene oxide for 1-cinnamyl-4-(2'-phenyl-2'-propanol)-piperazine, or ethyl bromoacetate for 1-cinnamyl-4-(ethylacetate)-piperazine).

-

If necessary, add a base such as anhydrous sodium carbonate (e.g., 10 g).

-

Place the solution under reflux for 1 to 6 hours, depending on the specific reaction.

-

After reflux, remove the solvent by distillation.

-

Purify the resulting crude product, if necessary, by fractional distillation.

-

Dissolve the purified base in acetone and treat with hydrochloric acid to precipitate the dihydrochloride salt.

-

Collect the precipitate and recrystallize from a suitable solvent like ethanol.

Protocol 3: Synthesis of Fluorinated Cinnamylpiperazines (MAO-B Ligands)

This protocol outlines the final step in synthesizing fluorinated derivatives as potential MAO-B ligands[4].

-

To a solution of the deprotected piperazine intermediate (1.4 mmol), add 20% trifluoroacetic acid (TFA) (4 mL) in CH2Cl2 (1 mL) at 5°C.

-

Stir the mixture at room temperature for 4 hours.

-

Remove the solvent by rotary evaporation.

-

Add saturated K2CO3 solution (10 mL) and extract the mixture with CH2Cl2 (2 x 20 mL).

-

Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate via rotary evaporator.

-

Dissolve the crude product in MeCN (1 mL) and add Et3N (2.0 equiv.) and the appropriate cinnamic acid derivative (1.0 equiv.).

-

Stir the reaction mixture for 2.5–4.5 hours at room temperature.

-

Upon completion, concentrate the mixture by rotary evaporator.

-

Dissolve the residue in CH2Cl2 (20 mL), wash with saturated K2CO3 solution (10 mL) and brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate to yield the final product.

Quantitative Data Presentation

The synthesis and evaluation of cinnamyl piperazine derivatives yield significant quantitative data. The following tables summarize key findings from various studies.

Table 1: Synthesis Yields and Melting Points of Cinnamyl Piperazine Hydrochloride Derivatives

| Compound Name | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|

| 1-Cinnamyl-4-acetylpiperazine hydrochloride | 64.1 | 205-206 | [9] |

| 1-Cinnamyl-4-propionylpiperazine hydrochloride | 73.8 | 184-187 | [9] |

| 1-Cinnamyl-4-n-butyrylpiperazine hydrochloride | 72.0 | 202-204 | [9] |

| 1-Cinnamyl-4-isovalerylpiperazine hydrochloride | 71.2 | 198-200 | [9] |

| 1-Cinnamyl-4-hexanoylpiperazine hydrochloride | 75.9 | 195-198 | [9] |

| 1-Cinnamyl-4-(2'-phenyl-2'-propanol)-piperazine dihydrochloride | - | 230 | [8] |

| 1-Cinnamyl-4-(2',3'-propandiol)-piperazine dihydrochloride | - | 224 | [8] |

| (E)-(4-Fluorophenyl)(4-(3-(2-fluorophenyl)allyl)piperazin-1-yl)methanone | 45.0 | - | [4] |

| 1-Cinnamyl-4-(6-fluoropyridin-2-yl)piperazine | 49.0 | - |[4] |

Table 2: Pharmacological Data for Cinnamylpiperazine Synthetic Opioids Data from an in vitro µ-opioid receptor (MOR) activation assay (βarr2 recruitment)[3].

| Compound | Potency (EC50, nM) | Efficacy (Emax, % relative to hydromorphone) |

|---|---|---|

| 2-Methyl AP-237 | 714 | 125 |

| AP-238 | 248 | 108 |

| AP-237 | 1090 | 104 |

| para-Methyl AP-237 | 1340 | 104 |

Mechanism of Action and Signaling Pathways

The therapeutic effects of cinnamyl piperazine derivatives are mediated through various biological pathways.

Opioid Receptor Activation

Synthetic opioids like AP-237 and its analogs act as agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Activation of MOR leads to downstream signaling that results in analgesia.

Caption: MOR activation pathway by cinnamylpiperazine opioids.

Induction of Apoptosis in Cancer Cells

Certain piperazine derivatives, such as PCC (a novel piperazine-containing compound), have demonstrated the ability to induce programmed cell death (apoptosis) in liver cancer cells. This is achieved by simultaneously activating both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways[6].

Caption: Dual apoptotic pathways induced by a piperazine derivative.

Conclusion

Cinnamyl piperazine hydrochloride and its derivatives represent a versatile and highly valuable class of compounds in API synthesis. The scaffold's synthetic accessibility allows for extensive structural modifications, leading to a broad spectrum of pharmacological activities. From potent analgesics to novel anticancer agents and CNS-active compounds, the cinnamyl piperazine core continues to be a fruitful starting point for the development of new therapeutics. The detailed protocols and quantitative data provided herein serve as a technical resource for scientists and researchers dedicated to advancing drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN101624384A - Method for preparing cinnamon piperazine - Google Patents [patents.google.com]

- 8. US3573291A - Cinnamylpiperazine preparations - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

In Vitro Pharmacological Profile of Cinnamyl Piperazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl piperazine hydrochloride and its derivatives represent a class of synthetic compounds with diverse pharmacological activities. This technical guide provides an in-depth overview of the in vitro studies conducted on these compounds, with a focus on their mechanism of action, target engagement, and cytotoxic effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Quantitative In Vitro Data

The following tables summarize the key quantitative data obtained from various in vitro assays, providing a comparative analysis of the potency and efficacy of different cinnamyl piperazine derivatives.

Table 1: µ-Opioid Receptor (MOR) Activation

| Compound | Assay | EC50 (nM) | Emax (%) (relative to Hydromorphone) | Reference |

| 2-methyl AP-237 | β-arrestin 2 Recruitment | - | 125 | [1] |

| AP-237 | β-arrestin 2 Recruitment | - | - | [1] |

| para-methyl AP-237 | β-arrestin 2 Recruitment | - | - | [1] |

| AP-238 | β-arrestin 2 Recruitment | 248 | - | [1] |

Table 2: Monoamine Oxidase B (MAO-B) Inhibition

| Compound | Assay | IC50 (µM) | Reference |

| Fluorinated Cinnamylpiperazine Derivatives | Competitive Radioligand Binding | Various |

Note: Specific IC50 values for individual fluorinated derivatives were not detailed in the readily available literature.

Table 3: Cytotoxicity in Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 / GI50 | Reference |

| (Z)-1-benzhydryl-4-cinnamylpiperazine derivative | HeLa (cervical cancer) | MTT | - | |

| (Z)-1-benzhydryl-4-cinnamylpiperazine derivative | BV-2 (microglial cells) | MTT | - | |

| Novel Piperazine Derivative | SNU-475 (liver cancer) | MTT | 6.98 ± 0.11 µM | |

| Novel Piperazine Derivative | SNU-423 (liver cancer) | MTT | 7.76 ± 0.45 µM | |

| Piperazine Derivative C505 | K562 (leukemia) | Cell Proliferation | GI50 = 0.058 µM | |

| Piperazine Derivative C505 | AGS (gastric cancer) | Cell Proliferation | GI50 = 0.055 µM | |

| Piperazine Derivative C505 | HeLa (cervical cancer) | Cell Proliferation | GI50 = 0.155 µM |

Note: Specific IC50 values for the (Z)-1-benzhydryl-4-cinnamylpiperazine derivative were not detailed in the readily available literature.

Experimental Protocols

µ-Opioid Receptor (MOR) Activation Assay (β-arrestin 2 Recruitment)

This assay evaluates the ability of cinnamyl piperazine derivatives to activate the µ-opioid receptor, a G-protein coupled receptor (GPCR), by measuring the recruitment of the β-arrestin 2 protein to the receptor upon agonist binding. A common method is the PathHunter® β-arrestin recruitment assay.

Principle: The assay utilizes enzyme fragment complementation. The MOR is fused to a small enzyme fragment, and β-arrestin 2 is fused to the larger, complementing fragment of the enzyme. Upon agonist-induced receptor activation and subsequent phosphorylation by a G-protein coupled receptor kinase (GRK), β-arrestin 2 is recruited to the MOR. This brings the two enzyme fragments into close proximity, leading to the formation of a functional enzyme that hydrolyzes a substrate to produce a detectable signal (e.g., chemiluminescence).

Methodology:

-

Cell Culture and Seeding:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human µ-opioid receptor fused to the enzyme fragment (CHO-K1 OPRM1) are used.

-

Cells are seeded into 96-well white, clear-bottom microplates at a density of 10,000-20,000 cells per well in 100 µL of culture medium.

-

Plates are incubated for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

-

Compound Preparation and Addition:

-

Cinnamyl piperazine hydrochloride and reference agonists (e.g., hydromorphone, DAMGO) are serially diluted in assay buffer to the desired concentrations.

-

The culture medium is removed from the wells, and 100 µL of the compound dilutions are added to the respective wells in triplicate.

-

-

Incubation:

-

The plates are incubated for 90 minutes at 37°C in a 5% CO2 incubator to allow for receptor activation and β-arrestin 2 recruitment.

-

-

Signal Detection:

-

After incubation, the detection reagent containing the enzyme substrate is added to each well according to the manufacturer's instructions.

-

The plates are incubated at room temperature for 60 minutes to allow for signal development.

-

Chemiluminescence is measured using a plate reader.

-

-

Data Analysis:

-

The relative light units (RLU) are plotted against the logarithm of the compound concentration.

-

EC50 (half-maximal effective concentration) and Emax (maximum effect) values are determined using a non-linear regression analysis (e.g., four-parameter logistic curve).

-

Monoamine Oxidase B (MAO-B) Competitive Binding Assay

This assay determines the binding affinity of cinnamyl piperazine derivatives to the MAO-B enzyme by measuring their ability to compete with a radiolabeled ligand.

Principle: The assay measures the displacement of a specific high-affinity radioligand (e.g., L-[³H]Deprenyl) from MAO-B by the test compound. The amount of radioactivity bound to the enzyme is inversely proportional to the affinity of the test compound for MAO-B.

Methodology:

-

Tissue Preparation:

-

Rat brain tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged, and the resulting pellet containing the mitochondrial fraction (rich in MAO-B) is resuspended in the assay buffer.

-

Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, the following are added in order:

-

Assay buffer

-

Cinnamyl piperazine derivative at various concentrations or vehicle (for total binding)

-

A high concentration of a non-radiolabeled MAO-B inhibitor (e.g., unlabeled L-Deprenyl) for determining non-specific binding.

-

A fixed concentration of the radioligand (L-[³H]Deprenyl).

-

The prepared brain homogenate.

-

-

The total assay volume is typically 250-500 µL.

-

-

Incubation:

-

The plate is incubated for 60 minutes at room temperature with gentle shaking to reach binding equilibrium.

-

-

Filtration and Washing:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioactivity.

-

-

Radioactivity Measurement:

-

The filters are dried, and scintillation cocktail is added.

-

The radioactivity retained on the filters is counted using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The percentage of specific binding is plotted against the logarithm of the competitor concentration.

-

The IC50 (half-maximal inhibitory concentration) is determined from the competition curve.

-

The Ki (inhibitory constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

-

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of cinnamyl piperazine derivatives on cell viability by measuring the metabolic activity of the cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding:

-

Cancer cell lines (e.g., HeLa, BV-2, SNU-475, SNU-423) are seeded in 96-well flat-bottom plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Cinnamyl piperazine derivatives are serially diluted in culture medium.

-

The old medium is removed from the wells, and 100 µL of the compound dilutions are added.

-

Control wells with vehicle (e.g., DMSO) and blank wells with medium only are included.

-

The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for an additional 4 hours at 37°C to allow for formazan crystal formation.

-

-

Solubilization of Formazan:

-

After the 4-hour incubation, the medium containing MTT is carefully removed.

-

100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Signaling Pathways

µ-Opioid Receptor (MOR) Signaling

Cinnamyl piperazine derivatives that act as agonists at the MOR initiate a signaling cascade typical of Gi/o-coupled GPCRs. This involves two primary pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway.

-

G-Protein Signaling: Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of the heterotrimeric Gi/o protein. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels. The Gβγ subunit can modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release, which are key mechanisms of analgesia.

-

β-Arrestin Signaling: Following activation, the MOR is phosphorylated by GRKs. This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin binding uncouples the receptor from the G-protein, leading to signal desensitization. β-arrestin also acts as a scaffold for other signaling proteins, initiating G-protein-independent signaling cascades, and mediates receptor internalization, which can contribute to both tolerance and some of the adverse effects of opioids.

Cinnamyl Piperazine Induced Apoptosis Signaling

Certain piperazine derivatives have been shown to induce apoptosis in cancer cells through multiple pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, and by inhibiting pro-survival signaling cascades like the PI3K/Akt pathway.

-

PI3K/Akt Pathway Inhibition: Some cinnamyl piperazine derivatives can inhibit the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth. By inhibiting Akt phosphorylation, these compounds can relieve the Akt-mediated suppression of pro-apoptotic proteins (e.g., Bad) and transcription factors (e.g., FoxO), thereby promoting apoptosis.

-

Intrinsic Apoptosis Pathway: Inhibition of survival pathways and other cellular stresses can lead to the activation of the intrinsic apoptotic pathway. This involves the regulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This promotes mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.

-

Extrinsic Apoptosis Pathway: While less detailed in the context of cinnamyl piperazines, this pathway is initiated by the binding of death ligands (e.g., FasL, TRAIL) to death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, linking to the intrinsic pathway. Some studies suggest piperazine derivatives can also activate caspase-8.

References

Cinnamyl Piperazine Hydrochloride: A Potent Inhibitor of Hematopoietic Prostaglandin D Synthase (H-PGDS) for Inflammatory and Allergic Disorders

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cinnamyl piperazine hydrochloride, also known as HPGDS inhibitor 2 or GSK-2894631A, has emerged as a highly potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). This enzyme plays a pivotal role in the inflammatory cascade, specifically in the biosynthesis of prostaglandin D2 (PGD2), a key mediator in allergic diseases such as asthma and allergic rhinitis. The inhibition of H-PGDS presents a targeted therapeutic strategy to attenuate PGD2-driven inflammation, offering a more selective approach than traditional anti-inflammatory drugs like COX inhibitors. This technical guide provides a comprehensive overview of Cinnamyl piperazine hydrochloride, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and relevant signaling pathways, to support further research and drug development in this area.

Mechanism of Action

H-PGDS is a cytosolic enzyme that catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2.[1] PGD2 then exerts its biological effects by binding to two distinct G-protein-coupled receptors: the DP1 receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. The activation of these receptors, particularly DP2, on immune cells like T-helper 2 (Th2) cells, eosinophils, and basophils, leads to the recruitment and activation of these cells at sites of allergic inflammation, thereby perpetuating the inflammatory response.

Cinnamyl piperazine hydrochloride, a quinoline-3-carboxamide derivative, acts as a potent competitive inhibitor of H-PGDS, effectively blocking the conversion of PGH2 to PGD2.[2] By reducing the production of PGD2, it mitigates the downstream inflammatory signaling cascades, making it a promising candidate for the treatment of PGD2-mediated diseases.

Quantitative Inhibitory Data

The inhibitory potency of Cinnamyl piperazine hydrochloride has been quantified and compared with other known H-PGDS inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.

| Compound | IC50 (nM) | Chemical Class | Reference |

| Cinnamyl piperazine hydrochloride | 9.9 | Quinoline-3-carboxamide | [2][3] |

| TFC-007 | 83 | Biaryl Ether | [4] |

| TAS-204 | 23 | Pyrrole derivative | [4] |

| HQL-79 | >100 | Quinoline derivative | [4] |

| 1,8-Naphthyridine Derivative | 9.4 | Aza-quinoline | [2] |

| Cibacron Blue | 40 | Anthraquinone derivative | [5] |

| APAS | 2100 | Anthraquinone derivative | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of H-PGDS inhibitors.

H-PGDS Inhibition Assay (Fluorescence Polarization)

This high-throughput assay is used to screen for and characterize H-PGDS inhibitors by measuring the displacement of a fluorescently labeled probe from the enzyme's active site.[4][6][7]

Materials:

-

Human recombinant H-PGDS enzyme

-

H-PGDS FP Fluorescent Probe (e.g., a fluorescein-conjugated inhibitor)

-

Assay Buffer (e.g., 1X FP Buffer)

-

Glutathione (GSH) as a cofactor

-

Test compounds (e.g., Cinnamyl piperazine hydrochloride) dissolved in DMSO

-

384-well black microplates

Procedure:

-

Prepare Reagents:

-

Dilute the H-PGDS enzyme to the desired concentration in cold 1X FP Buffer.

-

Dilute the H-PGDS FP Fluorescent Probe to the appropriate concentration in 1X FP Buffer.

-

Prepare a solution of GSH in 1X FP Buffer.

-

Prepare serial dilutions of the test compounds and a known inhibitor (e.g., HQL-79) as a positive control in DMSO.

-

-

Assay Cocktail Preparation:

-

Prepare an assay cocktail containing the diluted H-PGDS enzyme, H-PGDS FP Fluorescent Probe, and GSH in 1X FP Buffer.

-

-